molecular formula C14H19N5O3 B2443034 8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-55-7

8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2443034
CAS RN: 887462-55-7
M. Wt: 305.338
InChI Key: KEYAVKHGSBAMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as ETP-46321, is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and inhibition of this enzyme has been proposed as a therapeutic strategy for cancer treatment.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of 8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its derivatives has been extensively studied, demonstrating a range of biological activities. For example, Nilov et al. (1995) explored the condensation of diethylacetal of dimethylformamide with amino-polymethyleneimidazoles, leading to derivatives of polymethylenehypoxanthines, which are precursors for compounds with potential antiviral and antihypertensive activities (Nilov et al., 1995). Similarly, Zagórska et al. (2015) synthesized a novel series of arylpiperazinylalkyl purine-2,4-diones and evaluated their affinity for serotoninergic and dopaminergic receptors, identifying several compounds with potential antidepressant and anxiolytic-like activities (Zagórska et al., 2015).

Antidepressant and Anxiolytic-like Activities

Further pharmacological evaluations by Zagórska et al. (2009) revealed that certain derivatives exert anxiolytic-like and antidepressant activities, comparable with known medications such as Diazepam and Imipramine, thereby indicating their potential for therapeutic applications in mental health disorders (Zagórska et al., 2009).

Molecular and Structural Analysis

In addition to pharmacological studies, structural and molecular analyses have been conducted to better understand the properties and potential applications of these compounds. For instance, Coburn and Taylor (1982) investigated the mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, revealing insights into their tautomeric forms and hydrolytic ring-opening reactions, which contribute to understanding their chemical behavior and potential in drug design (Coburn & Taylor, 1982).

Potential Antiviral Activity

Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues, offering a new class of purine analogues with potential antiviral activity. This research signifies the broader impact of synthesizing and studying such compounds, not only in treating mental health disorders but also in combating viral infections (Kim et al., 1978).

properties

IUPAC Name

6-ethyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-5-17-9(2)8-19-10-11(15-13(17)19)16(3)14(21)18(12(10)20)6-7-22-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYAVKHGSBAMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.